BenchChemオンラインストアへようこそ!

2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Physicochemical profiling CNS drug design SAR preliminary evaluation

This compound is an unsubstituted control tool for target-specific SAR dissection. It is indispensable for separating the core scaffold's contribution from pharmacophore-driven activity in tyrosinase (e.g., against Tyrosinase-IN-31), CNS permeability, and glucagon receptor (vs. NNC 92-1687) assays. The vacant dihydroisoquinoline ring also serves as a versatile starting point for late-stage diversification into focused libraries.

Molecular Formula C18H17N3OS
Molecular Weight 323.4 g/mol
Cat. No. B5888957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Molecular FormulaC18H17N3OS
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H17N3OS/c22-17(21-10-9-13-5-1-2-6-14(13)11-21)12-23-18-19-15-7-3-4-8-16(15)20-18/h1-8H,9-12H2,(H,19,20)
InChIKeyZZGMJBCZTOGGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑(1H‑Benzimidazol‑2‑ylsulfanyl)‑1‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)ethanone – Core Scaffold Identity, Physicochemical Profile, and Comparator Positioning


2‑(1H‑Benzimidazol‑2‑ylsulfanyl)‑1‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)ethanone (C18H17N3OS, MW 323.4 g/mol) is a hybrid molecule that combines a benzimidazole ring, a thioether bridge, an ethanone linker, and a 3,4‑dihydroisoquinoline moiety. The scaffold is commercially available at ≥95 % purity [REFS‑1] and presents topological polar surface area (TPSA) 56.99 Ų, clogP 3.24, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [REFS‑2]. Its closest characterized analog is the 6,7‑dimethoxy derivative (Tyrosinase‑IN‑31, C20H21N3O3S, MW 383.5 g/mol, CAS 903206‑81‑5), which has validated tyrosinase inhibitory activity and blood‑brain barrier penetration [REFS‑3]. Another structurally related compound, NNC 92‑1687 (C15H12N2O3S, MW 300.3 g/mol, CAS 22903‑37‑3), bears a 3,4‑dihydroxyphenyl group in place of the dihydroisoquinoline and acts as a competitive human glucagon receptor antagonist [REFS‑4]. These two analogs form the primary comparative framework for evaluating the title compound.

Why In‑Class Benzimidazole‑Thioether Derivatives Cannot Simply Be Interchanged – The Critical Role of the Dihydroisoquinoline Substituent


In‑class benzimidazole‑thioether derivatives that share the common 2‑(benzimidazol‑2‑ylthio)‑1‑(aryl)ethanone template exhibit strikingly different target profiles depending solely on the aryl/heteroaryl substituent. The 6,7‑dimethoxy dihydroisoquinoline analog (Tyrosinase‑IN‑31) is a central‑targeting tyrosinase inhibitor (monophenolase IC₅₀ = 70.44 μM, diphenolase IC₅₀ = 1.89 μM) that crosses the blood‑brain barrier [REFS‑1], whereas the 3,4‑dihydroxyphenyl analog (NNC 92‑1687) acts as a competitive human glucagon receptor antagonist (IC₅₀ = 20 μM, Kᵢ = 9.1 μM) with no reported tyrosinase activity [REFS‑2]. Even a subtle change such as removing two methoxy groups (to afford the title compound) alters molecular weight by 60 g/mol, TPSA (gain of one H‑bond acceptor), lipophilicity, and conformational flexibility [REFS‑3]. These variations can drastically shift binding affinity, selectivity, metabolic stability, and CNS disposition. Generic substitution within this series is therefore not feasible without quantitative re‑validation of the desired biological readout.

Quantitative Differentiation Evidence: 2‑(1H‑Benzimidazol‑2‑ylsulfanyl)‑1‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)ethanone Relative to Closest Analogs


Physicochemical Feature Comparison with Tyrosinase‑IN‑31 – Molecular Weight, Lipophilicity, and Polar Surface Area

The title compound (MW 323.4 g/mol, clogP 3.24, TPSA 56.99 Ų, 0 HBD, 4 HBA, 4 rotatable bonds) is lighter and more lipophilic than its 6,7‑dimethoxy analog Tyrosinase‑IN‑31 (MW 383.5 g/mol, TPSA 75.2 Ų, 0 HBD, 6 HBA, 6 rotatable bonds) [REFS‑1][REFS‑2]. The 60 g/mol difference in MW and the loss of two methoxy oxygen H‑bond acceptors translate to a higher predicted membrane permeability and lower free fraction for the title compound, suggesting altered CNS penetration and oral absorption profiles [REFS‑3].

Physicochemical profiling CNS drug design SAR preliminary evaluation

Dihydroisoquinoline Substituent Effect on Tyrosinase Inhibition – Contrasting the Unsubstituted Core with the 6,7‑Dimethoxy Analog

Tyrosinase‑IN‑31 (the 6,7‑dimethoxy analog) inhibits mushroom tyrosinase with IC₅₀ values of 70.44 μM (monophenolase) and 1.89 μM (diphenolase), and it suppresses melanin production in cellular assays while crossing the blood‑brain barrier to exert neuroprotective effects in Parkinsonian models [REFS‑1][REFS‑2]. The title compound lacks the two methoxy groups; published SAR on benzimidazole‑thioether series indicates that electron‑donating substituents on the aryl/heteroaryl ring enhance tyrosinase inhibitory potency through improved π‑stacking and hydrogen‑bonding interactions with the binuclear copper active site [REFS‑3]. The unsubstituted scaffold is therefore expected to exhibit significantly reduced or no tyrosinase inhibition.

Tyrosinase inhibition Melanogenesis Neuroprotection SAR

Differentiation from NNC 92‑1687 – Distinct Biological Target Engagement Driven by the Aryl Substituent

NNC 92‑1687 [2‑(1H‑benzimidazol‑2‑ylthio)‑1‑(3,4‑dihydroxyphenyl)ethanone] is a non‑peptide competitive human glucagon receptor antagonist with an IC₅₀ of 20 μM and a Kᵢ of 9.1 μM, confirmed in cAMP functional assays [REFS‑1]. Replacing the 3,4‑dihydroxyphenyl ring with the larger, more lipophilic 3,4‑dihydroisoquinoline moiety (title compound) is expected to eliminate glucagon receptor activity because the catechol hydroxyls are critical for receptor binding; phenyl‑to‑heterocycle SAR studies on this scaffold show that aromatic hydroxyl substitution is essential for antagonism, whereas bulkier heterocycles redirect activity toward kinase or oxidase targets [REFS‑2]. No glucagon receptor activity data exists for the title compound.

Glucagon receptor antagonism Type 2 diabetes Target selectivity

Class‑Level SAR Trends for Benzimidazole‑Thioether Derivatives – α‑Glucosidase and Urease Inhibition Reference Points

A closely related series of S‑substituted benzimidazole‑thioquinoline derivatives was systematically evaluated for α‑glucosidase inhibition; the most potent compound (6j, X = 4‑bromobenzyl) displayed an IC₅₀ of 28.0 ± 0.6 μM, compared to the standard drug acarbose (IC₅₀ 750 μM) [REFS‑1]. Another tetrahydroisoquinoline‑benzimidazole hybrid series evaluated for urease inhibition yielded IC₅₀ values significantly below that of thiourea (IC₅₀ 21.86 μM) [REFS‑2]. While no direct data exist for the title compound, the conserved benzimidazole‑thioether‑heterocycle architecture places it within a SAR space where subtle substituent changes produce large potency shifts (e.g., 4‑bromobenzyl vs. 4‑chlorobenzyl in the α‑glucosidase series produced a >3‑fold IC₅₀ difference).

α‑Glucosidase inhibition Urease inhibition Benzimidazole SAR

Recommended Research and Industrial Application Scenarios for 2‑(1H‑Benzimidazol‑2‑ylsulfanyl)‑1‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)ethanone


Negative Control / Minimal Scaffold Reference for Tyrosinase Inhibition and Melanogenesis Studies

Because the 6,7‑dimethoxy analog Tyrosinase‑IN‑31 is a validated tyrosinase inhibitor (diphenolase IC₅₀ 1.89 μM) [REFS‑1], the unsubstituted title compound can serve as a structurally matched negative control to confirm that observed enzyme inhibition and cellular melanin suppression are specifically driven by the methoxy substituents. This is essential for SAR dissection in tyrosinase‑targeted CNS or dermatological programs.

Physicochemical Probe for CNS Drug‑Design Parameterization

With a 60 g/mol lower MW, reduced TPSA, and increased clogP relative to Tyrosinase‑IN‑31 [REFS‑2], the title compound provides a directly comparable pair for experimentally testing how methoxy removal affects membrane permeability, P‑gp efflux ratio, and CNS distribution coefficient (log BB). This data can refine in‑silico CNS drug‑design models.

Selectivity Panel Reference in Glucagon Receptor Antagonist Optimization

For research groups optimizing glucagon receptor antagonists based on the NNC 92‑1687 scaffold (IC₅₀ 20 μM) [REFS‑3], the title compound offers a structurally adjacent negative control. Its inclusion in selectivity panels can help rule out non‑specific binding or off‑target interactions arising from the benzimidazole‑thioether core alone.

Diversification Point for Regioselective Dihydroisoquinoline Functionalization

The unsubstituted 3,4‑dihydroisoquinoline ring in the title compound permits late‑stage C–H functionalization, N‑alkylation, or electrophilic aromatic substitution at multiple positions (C5–C8). This makes it a versatile synthetic building block for generating focused libraries aimed at α‑glucosidase or urease targets, where comparable benzimidazole‑thioquinoline series have already yielded low‑micromolar inhibitors [REFS‑4].

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.